![molecular formula C10H6N4O B3355127 Pyridazino(4,5-b)quinoxalin-1(2H)-one CAS No. 61857-87-2](/img/structure/B3355127.png)
Pyridazino(4,5-b)quinoxalin-1(2H)-one
Overview
Description
Pyridazino(4,5-b)quinoxalin-1(2H)-one is a chemical compound . It has been mentioned in the context of anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . A number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include bromination and reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives .Scientific Research Applications
Synthesis Techniques and Derivatives
- Pyridazinoquinoxalines have been synthesized through various chemical reactions, showcasing their potential in heterocyclic chemistry. For instance, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline using 1,3‐dipolar cycloaddition reaction has been documented, demonstrating the versatility of this compound in chemical synthesis (Kim et al., 1990). Similarly, the transformation of 2-(1-methylhydrazino)quinoxaline 4-oxides into pyridazinoquinoxalines and 1,2-diazepino[3,4-b]quinoxalines indicates the compound's adaptability in creating biologically active derivatives (Kurasawa & Kim, 2005).
Biological Activity and Potential Applications
- The synthesis of pyridazinoquinoxaline derivatives has been undertaken to study their biological activity. For example, the synthesis of various derivatives of pyridazino[4,5-b]quinoxaline aimed to explore their potential biological activity, indicating ongoing research into the compound's pharmacological applications (Koksharova et al., 1972).
- Certain synthesized pyridazinoquinoxalines have shown antihypertensive activity in rats, suggesting their potential application in medical research and therapy (Vega et al., 1984).
Chemical Properties and Transformations
- Pyridazinoquinoxalines have been involved in various chemical transformations, exemplifying their chemical reactivity and potential utility in further chemical research. For example, the reaction of pyridazino[3,4-b]quinoxaline with sodium azide or cyclic secondary amines has produced various derivatives, highlighting its reactivity in different chemical environments (Kim et al., 1997).
Cytotoxic Properties and Cancer Research
- Some derivatives of pyridazinoquinoxalines have been identified for their potential cytotoxic activity, which could be significant in cancer research. The synthesis and characterization of these derivatives underline their importance in medicinal chemistry (Monge et al., 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3H-pyridazino[4,5-b]quinoxalin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-10-9-8(5-11-14-10)12-6-3-1-2-4-7(6)13-9/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZWTYRHGCSMCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=NNC(=O)C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210834 | |
Record name | Pyridazino(4,5-b)quinoxalin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazino(4,5-b)quinoxalin-1(2H)-one | |
CAS RN |
61857-87-2 | |
Record name | Pyridazino(4,5-b)quinoxalin-1(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061857872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazino(4,5-b)quinoxalin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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